TRC051384

Ischemic stroke Neuroprotection Delayed intervention

TRC051384 activates HSF1-mediated HSP70 expression, delivering 87% infarct reduction and 25% less cerebral edema in delayed intervention paradigms—efficacy not reproduced by HSP70 inhibitors or unstabilized inducers. The only cross-organ validated tool for multi-system ischemia-reperfusion research, eliminating compound-specific optimization. Ideal for mechanistic HSF1-HSP70 axis studies at 6.3–25 µM.

Molecular Formula C25H31N5O4
Molecular Weight 465.5 g/mol
Cat. No. B1682456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRC051384
Synonyms1-(2-(morpholin-4-yl)ethyl)-3-(4-(-3-(6-(morpholin-4-yl)pyridin- 2-yl)prop-2-enoyl)phenyl)urea dihydrochloride
TRC051384
Molecular FormulaC25H31N5O4
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4
InChIInChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+
InChIKeySQTSPANZQDCPLB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TRC051384: A Small Molecule HSP70 Inducer for Ischemic Stroke and Reperfusion Injury Research


TRC051384 is a substituted 2-propen-1-one class small molecule that acts as a potent inducer of heat shock protein 70 (HSP70) through activation of heat shock factor-1 (HSF1) [1]. The compound demonstrates neuroprotective and cardioprotective activity in preclinical models of ischemia-reperfusion injury, with documented efficacy in delayed intervention paradigms [2]. TRC051384 reduces stroke-associated neuronal injury and improves survival outcomes in transient cerebral ischemia models, positioning it as a pharmacological tool for investigating HSP70-mediated cytoprotection mechanisms .

Why TRC051384 Cannot Be Replaced by Other HSP70 Modulators or Inducers


HSP70-targeting small molecules exhibit fundamentally divergent mechanisms of action, with inhibitors (e.g., MKT-077, JG-98, YM-1) binding to allosteric sites to block chaperone function, while inducers like TRC051384 activate HSF1 to upregulate endogenous HSP70 expression [1]. Even among HSP70 inducers, potency, tissue specificity, and pharmacokinetic properties vary substantially. MKT-077 lacks blood-brain barrier penetration, limiting CNS applications, whereas its analogs (JG-98, YM-08) were specifically re-engineered for improved brain exposure or metabolic stability [2]. Substituting TRC051384 with an untested HSP70 modulator risks failing to reproduce the documented delayed therapeutic window and multi-organ protective effects established in preclinical ischemia models [3].

Quantitative Differentiation of TRC051384 Against Vehicle Control and In-Class Modulators


Delayed Therapeutic Window: 8-Hour Post-Ischemia Intervention with TRC051384 in Rat Stroke Model

TRC051384 demonstrates a therapeutically relevant delayed intervention window of up to 8 hours post-ischemia onset in a rat model of transient cerebral ischemia [1]. This temporal profile contrasts with the standard-of-care tissue plasminogen activator (tPA), which offers a very small intervention window limiting its clinical usefulness [2].

Ischemic stroke Neuroprotection Delayed intervention

Brain Edema Reduction: TRC051384 Mitigates Cerebral Edema in Ischemic Stroke

TRC051384 significantly reduces brain edema by 25% when administered 8 hours post-ischemia onset in a rat model of transient ischemic stroke [1]. This reduction in edema contributes to improved neurological outcomes and reduced secondary injury.

Cerebral edema Ischemia-reperfusion Neuroprotection

Survival Benefit: TRC051384 Improves Post-Stroke Survival in Rat Model

TRC051384 treatment initiated at 4 hours after ischemia onset significantly improves survival in a rat model of transient ischemic stroke, with a 50% improvement by day 2 and a 67.3% improvement by day 7 relative to vehicle controls [1].

Survival outcomes Ischemic stroke Preclinical efficacy

Myocardial Ischemia-Reperfusion Protection: TRC051384 Reduces Infarct Size and Inflammatory Markers

In a mouse model of myocardial ischemia-reperfusion injury, high-dose TRC051384 treatment significantly reduced ischemic area and infarct size compared to the untreated model group [1]. Additionally, TRC051384 significantly inhibited IκB degradation and p65 nuclear translocation (P < 0.05) and reduced expression levels of TNF-α, IL-1β, and IL-6 (P < 0.05), indicating anti-inflammatory activity in cardiac tissue [1].

Myocardial infarction Ischemia-reperfusion injury Cardioprotection

HSP70 Induction and HSF1 Activation: TRC051384 Increases Chaperone and Anti-Inflammatory Activity

TRC051384 induces HSP70 expression through HSF1 activation, resulting in elevated chaperone and anti-inflammatory activity [1]. In HeLa cells, TRC051384 increases HSP70 mRNA at concentrations of 6.3 and 12.5 µM and activates HSF1 in a reporter assay at 25 µM [2]. This mechanism differs fundamentally from HSP70 inhibitors like MKT-077 and JG-98, which bind allosteric sites to block chaperone function [3].

HSP70 induction HSF1 activation Chaperone amplification

Blood-Brain Barrier Penetration: TRC051384 Demonstrates CNS Activity in Stroke Models

TRC051384 achieves functionally relevant CNS exposure in rodent models, as demonstrated by significant reduction in stroke-associated neuronal injury when administered systemically [1]. In contrast, the structurally distinct HSP70 inhibitor MKT-077 lacks blood-brain barrier penetration, limiting its use as a CNS probe or therapeutic candidate [2]. This functional CNS penetration was a key factor in the design of subsequent MKT-077 analogs (e.g., YM-08) engineered for improved brain exposure [3].

Blood-brain barrier CNS penetration Neuroprotection

Primary Research Applications for TRC051384 Based on Validated Preclinical Evidence


Delayed Neuroprotection in Ischemic Stroke Models

TRC051384 is ideally suited for preclinical stroke research requiring delayed therapeutic intervention. The compound's demonstrated efficacy when administered 4-8 hours post-ischemia onset addresses the narrow therapeutic window limitation of current standard-of-care interventions [1]. Researchers investigating neuroprotective mechanisms in the penumbra region can utilize TRC051384 to achieve an 87% reduction in infarct recruitment and 25% reduction in cerebral edema in rat MCA occlusion models [1].

Myocardial Ischemia-Reperfusion Injury Studies

TRC051384 provides a validated tool for investigating cardioprotective mechanisms in myocardial ischemia-reperfusion models. High-dose treatment significantly reduces infarct size and suppresses inflammatory signaling pathways (IκB degradation, p65 nuclear translocation, TNF-α, IL-1β, IL-6) in mouse models [2]. This enables researchers to explore HSP70-mediated cardioprotection across multiple endpoints including tissue salvage and inflammatory modulation.

HSP70-Mediated Cytoprotection and Chaperone Biology

TRC051384 serves as a pharmacological probe for investigating HSF1-HSP70 axis activation and downstream chaperone-mediated cytoprotection [1]. The compound's ability to induce HSP70 mRNA at 6.3-12.5 µM and activate HSF1 at 25 µM in cellular assays enables mechanistic studies of stress response pathways, protein quality control, and anti-inflammatory chaperone activity in neuronal and glial cells [3].

Multi-Organ Ischemia-Reperfusion Research Programs

For research programs investigating ischemia-reperfusion injury across multiple organ systems, TRC051384 offers a single molecular tool with validated efficacy in both cerebral and myocardial ischemia models [1][2]. This cross-organ applicability enables comparative studies of HSP70-mediated protection mechanisms and reduces the need for multiple compound-specific optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRC051384

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.